
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is an organic compound with a pyridine ring substituted with an aminomethyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reductive amination of 5-hydroxymethylfurfural (HMF) using a suitable amine and a reducing agent such as sodium cyanoborohydride . Another approach involves the catalytic hydrogenation of 5-(aminomethyl)-2-furancarboxylic acid (AMFC) using a platinum catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use supported metal catalysts such as cobalt or platinum to achieve high yields and selectivity . The reaction conditions are optimized to ensure efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-methylpyridin-4-yl)methanol.
Reduction: 5-(Aminomethyl)-2-methylpyridin-4-yl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used as catalysts in various biochemical reactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development due to its ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its functional groups allow it to participate in polymerization reactions, leading to the formation of novel materials with unique properties .
Mécanisme D'action
The mechanism of action of (5-(Aminomethyl)-2-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(Aminomethyl)-2-furanyl)methanol: Similar structure but with a furan ring instead of a pyridine ring.
(5-(Aminomethyl)-2-methylpyrimidin-4-yl)methanol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(5-(Aminomethyl)-2-methylpyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
[5-(aminomethyl)-2-methylpyridin-4-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-7(5-11)8(3-9)4-10-6/h2,4,11H,3,5,9H2,1H3 |
Clé InChI |
RRAXZHPFRQDYBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
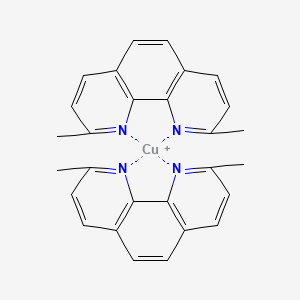

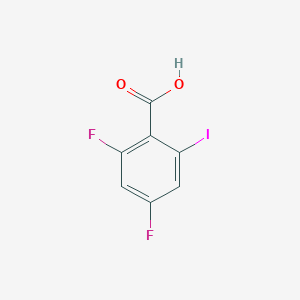
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)



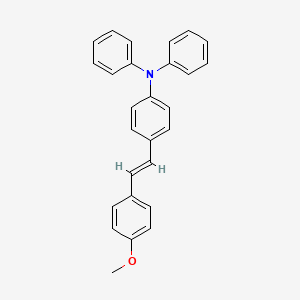
![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
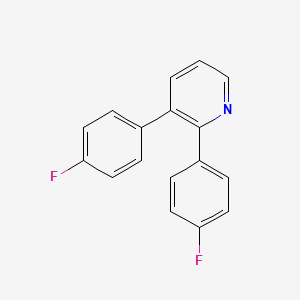

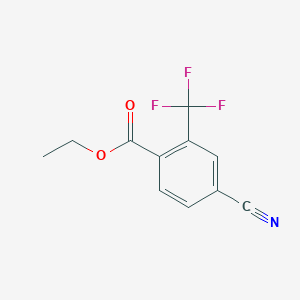
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
